n-(7-Nitro-9h-fluoren-2-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Nitro-9H-fluoren-2-yl)formamide is an organic compound with the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol This compound is characterized by the presence of a nitro group attached to a fluorenyl ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Nitro-9H-fluoren-2-yl)formamide typically involves the nitration of 9H-fluorene followed by formylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 7-position of the fluorenyl ring. The resulting 7-nitro-9H-fluorene is then reacted with formamide under acidic conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-Nitro-9H-fluoren-2-yl)formamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The formamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 7-Amino-9H-fluoren-2-ylformamide.
Substitution: Various substituted fluorenylformamides depending on the nucleophile used.
Hydrolysis: 7-Nitro-9H-fluoren-2-carboxylic acid and formamide.
Scientific Research Applications
N-(7-Nitro-9H-fluoren-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(7-Nitro-9H-fluoren-2-yl)formamide is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formamide group can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
7-Nitro-9H-fluoren-2-amine: Similar structure but with an amino group instead of a formamide group.
7-Nitro-9H-fluoren-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formamide group.
Uniqueness
N-(7-Nitro-9H-fluoren-2-yl)formamide is unique due to the presence of both a nitro group and a formamide group on the fluorenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6583-71-7 |
---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
N-(7-nitro-9H-fluoren-2-yl)formamide |
InChI |
InChI=1S/C14H10N2O3/c17-8-15-11-1-3-13-9(6-11)5-10-7-12(16(18)19)2-4-14(10)13/h1-4,6-8H,5H2,(H,15,17) |
InChI Key |
NNVUDKLVHMGGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC=O)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.